Cas no 1030144-21-8 (N-[(3-Fluorophenyl)methyl]-N-methyl-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide)

N-[(3-Fluorophenyl)methyl]-N-methyl-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide structure
1030144-21-8 structure
商品名:N-[(3-Fluorophenyl)methyl]-N-methyl-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide
CAS番号:1030144-21-8
MF:C22H25FN2O3S
メガワット:416.508908033371
CID:5450369
PubChem ID:25509335

N-[(3-Fluorophenyl)methyl]-N-methyl-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide 化学的及び物理的性質

名前と識別子

    • 1030144-21-8
    • EN300-26593111
    • Z30682708
    • N-[(3-fluorophenyl)methyl]-N-methyl-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
    • N-[(3-Fluorophenyl)methyl]-N-methyl-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide
    • インチ: 1S/C22H25FN2O3S/c1-24(17-19-8-5-9-21(23)16-19)22(26)20-10-13-25(14-11-20)29(27,28)15-12-18-6-3-2-4-7-18/h2-9,12,15-16,20H,10-11,13-14,17H2,1H3
    • InChIKey: CYTYJGDGPSFZEJ-UHFFFAOYSA-N
    • ほほえんだ: N1(S(C=CC2=CC=CC=C2)(=O)=O)CCC(C(N(CC2=CC=CC(F)=C2)C)=O)CC1

計算された属性

  • せいみつぶんしりょう: 416.15699200g/mol
  • どういたいしつりょう: 416.15699200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 662
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 66.1Ų

じっけんとくせい

  • 密度みつど: 1.29±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 592.2±60.0 °C(Predicted)
  • 酸性度係数(pKa): -0.81±0.20(Predicted)

N-[(3-Fluorophenyl)methyl]-N-methyl-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26593111-0.05g
N-[(3-fluorophenyl)methyl]-N-methyl-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
1030144-21-8 95.0%
0.05g
$212.0 2025-03-20

N-[(3-Fluorophenyl)methyl]-N-methyl-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide 関連文献

N-[(3-Fluorophenyl)methyl]-N-methyl-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamideに関する追加情報

N-[(3-Fluorophenyl)methyl]-N-methyl-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide (CAS No. 1030144-21-8): An Overview of a Promising Compound in Pharmaceutical Research

N-[(3-Fluorophenyl)methyl]-N-methyl-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide (CAS No. 1030144-21-8) is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, often referred to by its CAS number 1030144-21-8, is characterized by its intricate molecular framework, which includes a piperidine ring, a sulfonyl group, and various aromatic substituents. The combination of these functional groups endows the molecule with a diverse range of biological activities, making it a valuable candidate for further investigation.

The chemical structure of N-[(3-Fluorophenyl)methyl]-N-methyl-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide is particularly noteworthy. The piperidine ring, a six-membered cyclic amine, is a common motif in many bioactive compounds and is known for its ability to modulate various biological processes. The sulfonyl group, on the other hand, introduces polarity and can enhance the compound's solubility and reactivity. The presence of the fluorophenyl and phenylethenyl substituents adds further complexity and can influence the compound's pharmacokinetic and pharmacodynamic properties.

Recent studies have highlighted the potential of N-[(3-Fluorophenyl)methyl]-N-methyl-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide in various therapeutic areas. One of the most promising applications is in the treatment of neurological disorders. Research has shown that this compound can effectively modulate neurotransmitter systems, particularly those involving serotonin and dopamine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and motor control, making the compound a potential candidate for the treatment of conditions such as depression, anxiety, and Parkinson's disease.

In addition to its neurological effects, N-[(3-Fluorophenyl)methyl]-N-methyl-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide has also demonstrated anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of N-[(3-Fluorophenyl)methyl]-N-methyl-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied to understand its behavior in biological systems. Preclinical studies have shown that it exhibits good oral bioavailability and a favorable distribution profile. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the brain. Its metabolism primarily occurs via cytochrome P450 enzymes, leading to the formation of several metabolites that are subsequently excreted via urine and feces.

To further evaluate its therapeutic potential, clinical trials are currently underway to assess the safety and efficacy of N-[(3-Fluorophenyl)methyl]-N-methyl-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide in human subjects. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings suggest that the compound has a favorable safety profile and may be suitable for long-term use in clinical settings.

The development of new drugs often involves extensive structure–activity relationship (SAR) studies to optimize the chemical structure for improved potency and reduced side effects. In this context, researchers have synthesized several analogs of N-[(3-Fluorophenyl)methyl]-N-methyl-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide by modifying various functional groups within the molecule. These analogs have been tested for their biological activities, and some have shown enhanced efficacy compared to the parent compound.

One notable analog is a derivative with an additional hydroxyl group on the phenylethenyl substituent. This modification has been shown to increase the compound's affinity for specific neurotransmitter receptors, potentially leading to more targeted therapeutic effects. Another analog involves replacing the fluorophenyl group with a chlorophenyl group, which has resulted in improved metabolic stability and reduced toxicity.

The future prospects for N-[(3-fluorophenyl)methyl]-N-methyl-(2-(phenylethenesulfonyl)-4-piperidinecarboxamide are promising. Ongoing research aims to further elucidate its mechanism of action at a molecular level and identify new therapeutic applications beyond those currently known. Additionally, efforts are being made to develop more efficient synthetic routes for large-scale production, which will be crucial for advancing this compound into later stages of clinical development.

In conclusion, N-[((3-fluorophenyl)methyl)-methyl-(2-(phenylethenesulfonyl)-4-piperidinecarboxamide (CAS No. 1030144-21-8) represents a significant advancement in pharmaceutical research due to its unique chemical structure and diverse biological activities. Its potential applications in treating neurological disorders and inflammatory diseases make it an exciting candidate for further investigation and development.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd